molecular formula C10H10O3 B8632879 2-Acetyl-6-methylbenzoic acid

2-Acetyl-6-methylbenzoic acid

Cat. No.: B8632879
M. Wt: 178.18 g/mol
InChI Key: PIWLKMHKNURVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Benzoic Acids in Organic Chemistry

Substituted benzoic acids are a fundamental class of compounds in organic chemistry, characterized by a benzene (B151609) ring attached to a carboxyl group with additional functional groups at various positions on the ring. openstax.orgacs.org These substituents significantly influence the physical and chemical properties of the benzoic acid molecule, including its acidity, reactivity, and solubility. openstax.orglibretexts.org The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role in determining the reactivity of the aromatic ring and the acidity of the carboxylic acid. openstax.orglibretexts.org For instance, electron-withdrawing groups generally increase the acidity of the benzoic acid, while electron-donating groups decrease it. openstax.org This class of compounds serves as vital building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.com

Structural Significance of Ortho-Disubstitution in Aromatic Systems

The positioning of substituents on the benzene ring is critical, with ortho-disubstitution—where two substituents occupy adjacent carbons on the ring—often leading to unique chemical behavior known as the "ortho effect." wikipedia.orgvedantu.com This effect is particularly pronounced in ortho-substituted benzoic acids, which are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. wikipedia.orgvedantu.comquora.com The primary reason for this enhanced acidity is steric hindrance. The proximity of the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgdoubtnut.com This rotation inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acid's strength. vedantu.comkhanacademy.org This steric inhibition of resonance is a key concept in understanding the reactivity of ortho-disubstituted aromatic compounds. khanacademy.org

Academic Relevance and Research Gaps for 2-Acetyl-6-methylbenzoic Acid

This compound is an ortho-disubstituted benzoic acid that presents a unique case for study due to the presence of both an acetyl group and a methyl group flanking the carboxylic acid. While research exists on various substituted benzoic acids, including those with single ortho substituents, specific and in-depth investigations into the combined steric and electronic effects of the 2-acetyl and 6-methyl groups are less common. The acetyl group, being electron-withdrawing, and the methyl group, being electron-donating, create a complex electronic environment in addition to the significant steric hindrance.

A notable research gap is the comprehensive experimental and computational analysis of how this specific substitution pattern influences the compound's conformational preferences, acidity, and reactivity in comparison to its isomers and other ortho-substituted benzoic acids. While the synthesis of related compounds like 4-acetyl-2-methylbenzoic acid is documented, detailed synthetic pathways and optimization for this compound itself are not extensively reported. googleapis.com Furthermore, its potential applications as a precursor in the synthesis of novel heterocyclic compounds or as a ligand in coordination chemistry remain largely unexplored areas of research.

Scope and Methodological Framework of Scholarly Investigation

A scholarly investigation into this compound would necessitate a multi-faceted approach. The initial phase would involve a thorough review of existing literature on ortho-substituted benzoic acids to establish a theoretical framework. wikipedia.orgvedantu.comquora.comdoubtnut.comkhanacademy.org This would be followed by the development and optimization of a synthetic route to produce high-purity this compound.

The core of the investigation would focus on detailed characterization of the compound. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and computational modeling to understand its conformational properties and electronic structure. Experimental determination of its pKa value would be crucial to quantify the impact of the ortho-substituents on its acidity. Further research could explore its reactivity in various organic reactions, such as esterification, amidation, and reactions involving the acetyl group. Finally, the potential of this compound as a building block in the synthesis of new chemical entities could be investigated, potentially leading to the discovery of molecules with interesting biological or material properties.

Detailed Research Findings

While specific research on this compound is limited, data on related compounds provides a basis for understanding its likely properties and behavior.

PropertyPredicted/Inferred Value for this compoundBasis for Prediction/Inference
Appearance Likely a white crystalline solidBased on the typical appearance of similar benzoic acid derivatives. evitachem.com
Melting Point Expected to be in a similar range to related isomersFor example, 4-acetyl-2-methylbenzoic acid has a reported melting point. lookchem.com
Solubility Expected to be soluble in organic solventsBenzoic acid and its derivatives are generally soluble in organic solvents. acs.orgevitachem.com
Acidity (pKa) Predicted to be a stronger acid than benzoic acidDue to the "ortho effect" caused by the two ortho substituents. wikipedia.orgvedantu.comquora.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-acetyl-6-methylbenzoic acid

InChI

InChI=1S/C10H10O3/c1-6-4-3-5-8(7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

PIWLKMHKNURVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Acetyl 6 Methylbenzoic Acid

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials. For 2-Acetyl-6-methylbenzoic acid, the key disconnections are the carbon-carbon bonds connecting the acetyl and carboxyl groups to the aromatic ring.

This analysis identifies several potential precursors:

2,6-Dimethylacetophenone: This precursor would require the selective oxidation of one of the methyl groups to a carboxylic acid.

2-Methylbenzoic acid: This starting material would necessitate the introduction of an acetyl group at the C-6 position, likely through an acylation reaction.

A di-substituted benzene (B151609) derivative: A compound like 1-bromo-2,6-dimethylbenzene could be a versatile starting point, allowing for sequential introduction of the acetyl and carboxyl functionalities.

Precursor MoleculeSynthetic Approach
2,6-DimethylacetophenoneSelective oxidation of a methyl group
2-Methylbenzoic acidIntroduction of an acetyl group via acylation
1-Bromo-2,6-dimethylbenzeneSequential functionalization

Chemical Synthesis Pathways for Benzoic Acid Derivatives

The construction of benzoic acid derivatives can be achieved through a variety of well-established and contemporary synthetic methods.

Carboxylation Reactions for Aromatic Systems

Carboxylation involves the introduction of a carboxylic acid group (-COOH) onto a molecule. For aromatic systems, a common method is the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with carbon dioxide. For instance, an aryl halide can be converted into a Grignard reagent, which then reacts with CO2 to form the corresponding benzoic acid after an acidic workup. While direct C-H carboxylation of aromatic compounds with CO2 is a more sustainable approach, it often requires harsh conditions or specialized catalysts. nih.gov Lewis acid-mediated carboxylation, as first observed by Friedel and Crafts, can also be employed, though it may lack the generality of other methods. nih.gov

Functional Group Interconversions of Methyl and Acetyl Moieties

The targeted modification of existing functional groups is a fundamental strategy in organic synthesis.

A methyl group attached to an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents. organic-chemistry.orgcsbsju.edu Potassium permanganate (B83412) (KMnO4) is a classic reagent for this transformation, converting alkylbenzenes to benzoic acids. csbsju.edulibretexts.orglibretexts.org The reaction requires at least one hydrogen atom on the benzylic carbon, the carbon directly attached to the aromatic ring. csbsju.edu Other reagents, such as nitric acid or a combination of a cobalt catalyst and a bromide source in the presence of a radical initiator, can also be used. organic-chemistry.orggoogle.com

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO4)Alkaline solution, heat
Chromic Acid (H2CrO4)Acidic solution, heat
Nitric Acid (HNO3)Concentrated, heat
Co(OAc)2/NaBr/AcOHWith a radical initiator

The Friedel-Crafts acylation is a primary method for introducing an acyl group, such as an acetyl group, onto an aromatic ring. sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically employs an acyl chloride (like acetyl chloride) or an anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl3). sigmaaldrich.comlibretexts.orgmasterorganicchemistry.comquora.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.commasterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. libretexts.orgorganic-chemistry.org

Palladium-Catalyzed Coupling and Carbonylation Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed reactions, with palladium being a particularly versatile catalyst. Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carboxylic acids and their derivatives. researchgate.netyoutube.comrsc.org These reactions involve the insertion of carbon monoxide into a carbon-metal or carbon-halide bond. For example, an aryl halide or triflate can be reacted with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile to generate a carboxylic acid derivative. researchgate.netyoutube.com This methodology offers a broad substrate scope and high functional group tolerance. researchgate.netrsc.org

Reaction TypeCatalyst SystemSubstrateProduct
AlkoxycarbonylationPalladium catalyst, CO, alcoholAryl triflateBenzoic acid ester researchgate.net
CarboxylationPalladium catalyst, CO, waterAryl halideBenzoic acid

Nucleophilic Aromatic Substitution (SNAr) Strategies in Ortho-Substituted Benzenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of nucleophiles onto an aromatic ring. However, its application is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In the context of synthesizing this compound, a direct SNAr approach is not straightforward. The methyl and carboxyl groups present on the target molecule are not typical leaving groups, nor are they strongly electron-withdrawing in the manner of a nitro group, which is commonly required to activate the ring for nucleophilic attack.

For an SNAr reaction to be a viable strategy, one would need to start with a precursor bearing a good leaving group (e.g., a halogen) and a potent electron-withdrawing group at the appropriate positions. For instance, a hypothetical starting material like 2-fluoro-6-methylbenzonitrile (B188161) could potentially undergo nucleophilic attack by an acetylide equivalent, followed by hydrolysis of the nitrile to a carboxylic acid. However, the synthesis of such a highly functionalized starting material presents its own challenges.

Multi-Step Synthesis Approaches from Commercial Starting Materials

Given the limitations of a direct single-step synthesis, multi-step approaches commencing from readily available commercial starting materials are more practical for obtaining this compound. A plausible and commonly employed strategy involves the directed ortho-metalation of a protected benzoic acid derivative.

One potential route begins with 2-methylbenzoic acid (o-toluic acid). The carboxylic acid functionality can be deprotonated with a strong base, and the resulting carboxylate can act as a directed metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium, in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can facilitate the deprotonation of the aromatic ring at the position ortho to the carboxylate, which is the 6-position. The resulting ortho-lithiated species can then be quenched with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group. Subsequent acidic workup would yield the desired this compound.

Table 1: Proposed Multi-Step Synthesis via Directed ortho-Metalation

StepReactionReagents and ConditionsProduct
1Deprotonation and Directed ortho-Metalation2-methylbenzoic acid, n-butyllithium, TMEDA, in an ethereal solvent (e.g., THF) at low temperature (-78 °C).2-carboxy-3-methylphenyllithium
2AcetylationAcetyl chloride or N,N-dimethylacetamide, quench at low temperature.Intermediate lithium salt of the product
3Acidic WorkupAqueous acid (e.g., HCl) to protonate the carboxylate and any intermediate alkoxides.This compound

An alternative multi-step strategy could involve a Friedel-Crafts acylation. However, the carboxylic acid group is a deactivating group for electrophilic aromatic substitution, making direct acylation of 2-methylbenzoic acid challenging. A workaround could involve the protection of the carboxylic acid as an ester or the use of the corresponding acid anhydride. Friedel-Crafts acylation of 2-methylbenzoic anhydride with an acetylating agent in the presence of a Lewis acid catalyst (e.g., AlCl3) could potentially lead to the desired product, although regioselectivity could be an issue, with potential for acylation at other positions on the ring.

Advanced Synthetic Techniques and Optimization

Stereoselective Synthesis Considerations (if applicable)

For this compound, the concept of stereoselectivity primarily relates to the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of 2,6-disubstituted benzoic acids, the steric hindrance between the two ortho substituents and the carboxylic acid group can restrict the rotation of the C-C bond between the benzene ring and the carboxyl group. If the rotational barrier is sufficiently high, the molecule can exist as a pair of non-superimposable, mirror-image enantiomers.

The existence of stable atropisomers in this compound at room temperature would depend on the effective steric bulk of the acetyl and methyl groups. While a methyl group is relatively small, the combination with the acetyl group might create a significant enough barrier to rotation. If stable atropisomers do exist, their stereoselective synthesis would require the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Asymmetric synthesis of atropisomers is a complex field and would necessitate specialized synthetic strategies.

Green Chemistry Principles in Synthesis Design

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas for consideration include the choice of solvents, catalysts, and reagents.

In the context of Friedel-Crafts acylation, traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts and generate significant waste during workup. Greener alternatives include the use of reusable solid acid catalysts or employing deep eutectic solvents (DESs) which can act as both the solvent and the catalyst. For instance, a DES formed between choline (B1196258) chloride and zinc chloride has been shown to be an effective and recyclable medium for acylation reactions.

The use of hazardous and volatile organic solvents should also be minimized. Water is an ideal green solvent, but the low solubility of many organic reactants can be a limitation. The development of reactions that can be performed in water or other environmentally friendly solvents like ionic liquids is an active area of research. Furthermore, atom economy can be improved by designing synthetic routes that minimize the number of steps and the use of protecting groups.

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of this compound
Use of Safer Solvents Replacing chlorinated solvents with greener alternatives like deep eutectic solvents or water.
Catalysis Employing reusable solid acid catalysts or catalytic amounts of Lewis acids instead of stoichiometric amounts.
Atom Economy Designing convergent synthetic routes that maximize the incorporation of starting material atoms into the final product.
Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

Purity Assessment and Isolation Techniques

The isolation and purification of the final product are critical steps to ensure the desired level of purity. For this compound, a combination of techniques would likely be employed.

Following the reaction, an initial workup would typically involve an acid-base extraction to separate the acidic product from any non-acidic byproducts and unreacted starting materials. The crude product can then be further purified by recrystallization. The choice of solvent for recrystallization is crucial and would be determined experimentally to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

For a more rigorous purification, or for the separation of closely related isomers, chromatographic techniques are often necessary. Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the final purity of the compound and can also be used for preparative-scale purification if required.

Table 3: Purification and Analytical Techniques

TechniquePurpose
Acid-Base Extraction Initial separation of the acidic product from neutral and basic impurities.
Recrystallization Purification of the solid product based on differences in solubility.
Thin-Layer Chromatography (TLC) Monitoring reaction progress and optimizing solvent systems for column chromatography.
Column Chromatography Separation of the desired product from impurities with similar polarities.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and preparative separation.
Melting Point Determination A sharp melting point range is indicative of high purity.
Spectroscopic Methods (NMR, IR, MS) Structural confirmation and identification of the purified compound.

Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 6 Methylbenzoic Acid

Chemical Transformations of Carboxylic Acid Derivatives

The carboxylic acid group of 2-Acetyl-6-methylbenzoic acid is a versatile functional handle that allows for a variety of chemical transformations.

Esterification Reactions and Ester Hydrolysis

Esterification of this compound can be achieved through acid-catalyzed reactions with alcohols. The mechanism, as proposed by Ingold, involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. rsc.org However, steric hindrance from the ortho-substituents can affect the rate of esterification. For instance, benzoic acids with multiple ortho-substituents, such as 2,4,6-trimethylbenzoic acid, are known to be difficult to esterify under standard conditions. rsc.org

A common method for esterification involves reacting the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid at elevated temperatures. google.com

Table 1: Conditions for Esterification of Benzoic Acid Derivatives

Carboxylic AcidAlcoholCatalystTemperature (°C)ProductReference
2-methyl-4-acetylbenzoic acidMethanolSulfuric Acid70Methyl 2-methyl-4-acetylbenzoate google.com
2-amino-6-methylbenzoic acidMethanolNot specifiedNot specifiedMethyl 2-amino-6-methylbenzoate google.com

Ester hydrolysis, the reverse of esterification, can be carried out under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis follows the microscopic reverse of the esterification mechanism. rsc.org Base-promoted hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. libretexts.org

Amidation and Anhydride (B1165640) Formation

The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. Direct amidation of carboxylic acids with amines is also possible but often requires high temperatures or the use of coupling agents to overcome the formation of ammonium (B1175870) carboxylate salts. organic-chemistry.orgorgsyn.org

Anhydride formation can be achieved by reacting the corresponding acid chloride with a carboxylate salt. libretexts.org This nucleophilic acyl substitution reaction can be used to prepare both symmetrical and unsymmetrical anhydrides.

Conversion to Acid Halides

This compound can be converted to its corresponding acid halide, a more reactive derivative, using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orgmasterorganicchemistry.comambeed.comunizin.org The reaction with thionyl chloride produces the acid chloride, sulfur dioxide, and hydrogen chloride as byproducts. masterorganicchemistry.com The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the halide ion. libretexts.org

Table 2: Reagents for Conversion of Carboxylic Acids to Acid Halides

ReagentProductReference
Thionyl chloride (SOCl₂)Acid chloride libretexts.orgmasterorganicchemistry.comunizin.orglibretexts.org
Phosphorus tribromide (PBr₃)Acid bromide libretexts.orgunizin.org
Oxalyl chlorideAcid chloride masterorganicchemistry.com

Reactions Involving the Acetyl Moiety

The acetyl group of this compound behaves as a typical methyl ketone and can undergo a variety of reactions.

Reduction Pathways to Alcohols and Alkanes

The acetyl group can be selectively reduced to an alcohol or completely reduced to an alkane. The choice of reducing agent determines the outcome of the reaction. For the reduction of a ketone to a secondary alcohol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Lithium borohydride is known to selectively reduce esters in the presence of carboxylic acids. harvard.edu

Complete reduction of the acetyl group to an ethyl group can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction.

Alpha-Halogenation and Subsequent Reactions

The acetyl group of this compound has α-hydrogens that can be substituted with halogens (Cl, Br, I) under acidic or basic conditions. pressbooks.pub Acid-catalyzed α-halogenation proceeds through an enol intermediate. pearson.comlibretexts.orgyoutube.com The reaction is typically limited to monohalogenation because the introduced electron-withdrawing halogen atom deactivates the enol for further reaction. pressbooks.pubpearson.com

The mechanism for acid-catalyzed α-halogenation involves:

Protonation of the carbonyl oxygen.

Tautomerization to the enol form.

Nucleophilic attack of the enol on the halogen.

Deprotonation to yield the α-halogenated ketone. pearson.comlibretexts.org

The resulting α-halo ketone is a versatile intermediate for further synthetic transformations, such as elimination reactions to form α,β-unsaturated ketones or substitution reactions. libretexts.orgleah4sci.com

Aromatic Ring Reactions and Functionalization

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the electronic and steric nature of its two substituents: the acetyl group and the methyl group, in addition to the carboxylic acid function.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on an aromatic ring are paramount in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. In the case of this compound, both the acetyl and the carboxylic acid groups are deactivating and meta-directing. This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the methyl group is an activating, ortho-, para-directing group.

The interplay of these competing directing effects dictates the preferred positions for incoming electrophiles. The acetyl and carboxyl groups will direct incoming electrophiles to the positions meta to them, while the methyl group will direct to the ortho and para positions. Given the substitution pattern of this compound, the potential sites for electrophilic attack are the C3, C4, and C5 positions. The directing effects of the substituents can be summarized as follows:

SubstituentPositionElectronic EffectDirecting Effect
Acetyl (-COCH3)C2Electron-withdrawingMeta-directing
Methyl (-CH3)C6Electron-donatingOrtho-, Para-directing
Carboxyl (-COOH)C1Electron-withdrawingMeta-directing

Due to the deactivating nature of the acetyl and carboxyl groups, electrophilic aromatic substitution reactions on this compound are generally expected to be slower than on benzene itself. The regiochemical outcome will be a complex interplay of these directing effects, with the precise product distribution depending on the specific electrophile and reaction conditions.

Directed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings, often guided by a directing group. In this compound, the carboxylic acid group can serve as an effective directing group, facilitating the activation of C-H bonds at the ortho position.

Palladium-catalyzed reactions are particularly prominent in this area. The general mechanism involves the coordination of the palladium catalyst to the carboxylate, forming a cyclometalated intermediate. This brings the metal center in close proximity to the ortho C-H bonds, enabling their cleavage and subsequent functionalization. For this compound, this would primarily direct functionalization to the C6-methyl group's ortho position, which is the C5 position of the benzoic acid ring. However, the existing methyl group at C6 sterically hinders one of the ortho positions.

Research on related benzoic acid derivatives has demonstrated the feasibility of various C-H functionalization reactions, including arylation, alkenylation, and acylation. The efficiency and regioselectivity of these transformations are highly dependent on the catalyst system, ligands, and reaction conditions employed.

Mechanistic Studies of Key Reactions

A deeper understanding of the reactivity of this compound can be gained through detailed mechanistic studies of its key reactions.

Reaction Kinetics and Rate-Determining Steps

Kinetic studies are crucial for elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. For reactions involving this compound, such as palladium-catalyzed C-H activation, kinetic analysis can help identify the rate-determining step.

In many palladium-catalyzed C-H activation reactions of benzoic acids, the C-H bond cleavage event is often found to be the rate-determining step. This can be investigated by monitoring the reaction progress under various conditions and determining the reaction order with respect to the substrate, catalyst, and other reagents.

ParameterMethod of DeterminationImplication for Mechanism
Reaction RateMonitoring product formation or reactant consumption over time (e.g., by chromatography or spectroscopy)Provides a quantitative measure of the reaction speed.
Rate LawSystematically varying the concentrations of reactants and catalyst and observing the effect on the initial reaction rateReveals the dependence of the rate on each species, helping to identify the participants in the rate-determining step.
Activation ParametersStudying the temperature dependence of the reaction rate (Arrhenius and Eyring plots)Provides insights into the energy and entropy of activation, which can be related to the structure of the transition state.

Transition State Characterization via Computational and Experimental Methods

The transition state is a fleeting, high-energy species that represents the energetic barrier to a chemical reaction. Its characterization is key to understanding the reaction mechanism in detail.

Computational Methods: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for modeling reaction pathways and calculating the structures and energies of transition states. For reactions of this compound, computational studies can:

Predict the most likely reaction mechanism by comparing the energy barriers of different possible pathways.

Visualize the three-dimensional structure of the transition state, providing insights into the bonding changes that occur during the reaction.

Analyze the electronic properties of the transition state to understand the factors that stabilize or destabilize it.

Experimental Methods: While direct observation of transition states is generally not possible, their properties can be inferred from experimental data. Techniques such as kinetic isotope effect studies (see section 3.4.3) and Hammett analysis can provide valuable information about the nature of the transition state.

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly for identifying whether a C-H bond is broken in the rate-determining step. The KIE is the ratio of the reaction rate of a compound with a light isotope (e.g., hydrogen) to that of the same compound with a heavy isotope (e.g., deuterium) at the same position.

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the KIE can provide further details about the symmetry of the transition state. For C-H activation reactions of this compound, a significant primary KIE would provide strong evidence that C-H bond cleavage is the rate-limiting step.

Type of KIEObservationMechanistic Implication
Primary KIEkH/kD > 1The C-H bond is broken in the rate-determining step.
Secondary KIEkH/kD ≈ 1The C-H bond is not broken in the rate-determining step, but changes in hybridization at the carbon atom may occur.
Inverse KIEkH/kD < 1A change in hybridization from sp2 to sp3 at the carbon atom in the transition state.

By combining these experimental and computational approaches, a detailed and nuanced picture of the chemical reactivity and mechanistic intricacies of this compound can be constructed, contributing to the broader understanding of substituted aromatic systems.

Intramolecular Cyclization and Rearrangement Pathways

The chemical behavior of this compound is significantly influenced by the proximate positioning of the acetyl and carboxylic acid functionalities on the aromatic ring. This arrangement facilitates intramolecular reactions, leading to the formation of cyclic structures and potential rearrangements. Research into analogous 2-acylbenzoic acids has shed light on these transformation pathways, which are primarily governed by reaction conditions, such as the presence of acids or bases.

A key aspect of the reactivity of 2-acylbenzoic acids is their existence in a ring-chain tautomeric equilibrium with their corresponding 3-hydroxyisobenzofuranone form. In the case of this compound, this equilibrium would be with 3-hydroxy-3,7-dimethylisobenzofuranone. This equilibrium is a critical precursor to subsequent intramolecular cyclization and rearrangement reactions.

Under basic conditions, 2-acylbenzoic acids can undergo a cascade cyclization. For instance, the reaction of 2-acetylbenzoic acid with isatoic anhydrides in the presence of a base like sodium carbonate leads to the formation of isobenzofuranone derivatives. This transformation proceeds through the cyclization of the 2-acetylbenzoic acid, followed by a nucleophilic ring-opening of the isatoic anhydride.

Conversely, acidic conditions can promote different reaction pathways. The use of an acid catalyst, such as p-toluenesulfonic acid, can facilitate the intramolecular rearrangement of the initially formed isobenzofuranone derivatives. This can lead to sequential intramolecular rearrangement, nucleophilic addition, and further cyclization to produce more complex heterocyclic structures like isoindolobenzoxazinones. nih.gov

The following table summarizes the key intramolecular pathways observed for analogous 2-acylbenzoic acids, which are indicative of the potential reactivity of this compound.

CatalystReactant(s)Key Intermediate(s)Final Product(s)
Base (e.g., Na2CO3)2-Acetylbenzoic acid, Isatoic anhydrideRing-chain tautomer (3-hydroxy-3-methylisobenzofuranone)Isobenzofuranone derivatives
Acid (e.g., p-TsOH)2-Acetylbenzoic acid, Isatoic anhydrideIsobenzofuranone derivativeIsoindolobenzoxazinones

It is important to note that while these pathways have been established for closely related compounds, specific experimental studies on this compound would be necessary to fully elucidate the precise conditions and yields for its intramolecular cyclization and rearrangement reactions.

Structural Elucidation and Conformational Analysis of 2 Acetyl 6 Methylbenzoic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers a window into the molecular architecture of 2-Acetyl-6-methylbenzoic acid, revealing details about its atomic connectivity, functional groups, and the spatial arrangement of its atoms.

NMR spectroscopy is an unparalleled method for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the comprehensive assignment of the molecule's structure.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique proton and carbon environments within the molecule. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing acetyl and carboxylic acid groups, leading to a characteristic spectral pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the methyl group on the benzene (B151609) ring. The aromatic region will likely display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups are expected to resonate at the most downfield shifts due to their deshielded nature. The aromatic carbons will appear in the intermediate region of the spectrum, with their specific shifts influenced by the attached substituents. The methyl carbons will be observed at the most upfield positions.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.20 - 7.80Multiplet
COOH10.0 - 13.0Singlet (broad)
COCH₃2.50 - 2.70Singlet
Ar-CH₃2.30 - 2.50Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 175
C=O (Acetyl)200 - 205
Aromatic C-H125 - 135
Aromatic C (quaternary)130 - 145
COCH₃25 - 30
Ar-CH₃20 - 25

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the aromatic protons, helping to assign their specific positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the acetyl methyl group would be expected to show a correlation to the acetyl carbonyl carbon and the adjacent aromatic carbon. Similarly, the protons of the aromatic methyl group would correlate with the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the methyl group and the nearby aromatic proton, as well as between the acetyl methyl protons and its neighboring aromatic proton. This information is critical for determining the preferred conformation of the molecule.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups. An IR spectrum of the closely related 2-acetylbenzoic acid is available in the NIST/EPA Gas-Phase Infrared Database, which can serve as a reference.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl stretching of the carboxylic acid.

C=O Stretch (Acetyl Group): Another strong band is expected in the region of 1680-1700 cm⁻¹, attributed to the carbonyl stretching of the ketone.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic ring.

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and acetyl groups will be present in the fingerprint region (1000-1300 cm⁻¹).

Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1725
Acetyl GroupC=O Stretch1680 - 1700
Aromatic RingC-H Stretch> 3000
Methyl GroupsC-H Stretch< 3000
Aromatic RingC=C Stretch1450 - 1600

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the symmetric stretching of the C-C bonds. The C=O stretching vibrations would also be visible, though potentially weaker than in the IR spectrum. The symmetric C-H stretching of the methyl groups would also be a prominent feature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Typically, benzoic acid exhibits three characteristic absorption bands: a strong band around 194 nm, a second band near 230 nm (referred to as the B-band), and a weaker, structured band around 274 nm (the C-band) sielc.comrsc.org. These absorptions arise from π → π* electronic transitions within the benzene ring. The presence of substituents on the ring alters the energy of these transitions, leading to shifts in the absorption maxima (λ_max_).

For this compound, both the acetyl (-COCH₃) and methyl (-CH₃) groups act as auxochromes. The acetyl group, with its carbonyl moiety, can engage in conjugation with the benzene ring, which typically results in a bathochromic (red) shift of the absorption bands. However, as discussed in subsequent sections, significant steric hindrance between the ortho substituents forces the acetyl and carboxyl groups out of the plane of the benzene ring. This steric inhibition of resonance would likely counteract the expected bathochromic shift, leading to a spectrum that may more closely resemble a simple substituted benzene. The UV spectrum of 2-acetylbenzoic acid, a closely related compound, could provide a useful comparison, though the additional ortho-methyl group in the title compound introduces further steric complexity nih.govchemicalbook.com. The pH of the medium is also a critical factor, as deprotonation of the carboxylic acid to form the benzoate (B1203000) anion alters the electronic properties of the chromophore, typically causing a blue shift (hypsochromic shift) in the B-band rsc.org.

Table 1: Typical UV Absorption Maxima for Benzoic Acid

Band Approximate λ_max_ (nm) Transition Type
E-band ~194 π → π*
B-band ~230 π → π*
C-band ~274 π → π* (Benzene B-band)

Note: Data is for the parent compound, benzoic acid. Substituents will cause shifts in these values.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, a detailed analysis can be performed by examining its extremely close analog, 2-acetoxy-6-methylbenzoic acid (also known as 6-methylaspirin) iucr.orgresearchgate.net. The substitution of an acetoxy group for an acetyl group involves a single oxygen atom difference, making its solid-state behavior, particularly regarding steric effects and hydrogen bonding, an excellent model.

Crystal Structure and Packing Analysis

The crystal structure of 2-acetoxy-6-methylbenzoic acid was determined to be monoclinic, belonging to the space group P2₁/n iucr.org. This structural arrangement is common for substituted benzoic acids. In the solid state, molecules are organized into centrosymmetric dimers, which then pack into a stable crystalline lattice. The packing is primarily dictated by hydrogen bonding interactions and van der Waals forces. Given the structural similarity, it is highly probable that this compound would crystallize in a similar system, driven by the formation of robust hydrogen-bonded dimers.

Table 2: Crystallographic Data for the Analog Compound 2-Acetoxy-6-methylbenzoic Acid

Parameter Value
Chemical Formula C₁₀H₁₀O₄
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.164(2)
b (Å) 7.238(2)
c (Å) 13.186(3)
β (°) 96.74(2)
Z (molecules/unit cell) 4

Source: Fronczek, F. R., Merrill, M. L., & Gandour, R. D. (1982). Acta Crystallographica Section B iucr.org.

Hydrogen Bonding Networks in the Solid State

The dominant intermolecular interaction governing the crystal packing of benzoic acids is the formation of hydrogen bonds. In the solid state, carboxylic acids typically form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif nih.govresearchgate.net.

The crystal structure of 2-acetoxy-6-methylbenzoic acid confirms this pattern, showing that the molecules form dimers through linear, asymmetric hydrogen bonds between their carboxylic acid moieties iucr.org. The O—H···O bond length was measured to be 2.621(2) Å, a typical distance for such interactions in carboxylic acid dimers iucr.org. This robust and predictable hydrogen-bonding network is the primary supramolecular synthon that dictates the crystal packing. It is almost certain that this compound would exhibit the same dimeric hydrogen-bonding structure in its solid state.

Table 3: Hydrogen Bond Geometry in 2-Acetoxy-6-methylbenzoic Acid

D—H···A D-H (Å) H···A (Å) D···A (Å) D—H—A (°)
O—H···O ~0.93 ~1.70 2.621(2) ~176

Source: Adapted from Fronczek et al. (1982) and general data for similar structures iucr.orgnih.gov.

Steric Hindrance Effects on Molecular Conformation

The molecular conformation of this compound is dominated by severe steric hindrance caused by the presence of two bulky substituents (acetyl and methyl) ortho to the carboxylic acid group. This phenomenon, often termed the "ortho effect," forces the substituent groups to twist out of the plane of the benzene ring to minimize van der Waals repulsion wikipedia.orgstackexchange.comquora.com.

In the crystal structure of 2-acetoxy-6-methylbenzoic acid, this effect is quantified by the dihedral angle between the plane of the carboxyl group and the plane of the benzene ring. This angle was found to be 44.7(2)°, a significant deviation from planarity iucr.orgresearchgate.net. For comparison, in aspirin (B1665792) (2-acetoxybenzoic acid), which lacks the ortho-methyl group, the equivalent angle is nearly planar iucr.org. This large twist disrupts the π-conjugation between the carboxyl group and the aromatic ring. Similarly, the acetyl group in this compound would be forced out of the ring plane. This steric strain is a defining feature of the molecule's three-dimensional structure.

Table 4: Key Torsion Angles in 2-Acetoxy-6-methylbenzoic Acid

Torsion Angle Value (°) Description
O(1)-C(7)-C(1)-C(2) 44.7(2) Rotation of carboxyl group relative to the benzene ring

Source: Fronczek, F. R., et al. (1982) iucr.org.

Conformational Dynamics and Isomerism

Rotational Barriers of Substituent Groups (e.g., Acetyl, Methyl, Carboxyl)

The significant steric crowding in this compound not only dictates its solid-state conformation but also governs its dynamic behavior in solution. The rotation of the acetyl and carboxyl groups around their single bonds to the benzene ring is highly restricted. The energy required to overcome this steric hindrance constitutes a rotational barrier.

While specific energy barriers for this compound have not been experimentally determined, studies on other 2,6-disubstituted benzoic acids and ortho-substituted acetophenones show that such barriers can be substantial nih.govresearchgate.netresearchgate.net. The steric clash between the carbonyl oxygen of the acetyl group, the hydroxyl group of the carboxyl function, and the ortho-methyl group creates a high-energy transition state for rotation. This makes planar conformations of the molecule energetically inaccessible.

The consequence of such a high rotational barrier is the potential for atropisomerism, where rotation around a single bond is slow enough to allow for the isolation of distinct conformational isomers at room temperature. The restricted rotation of both the acetyl and carboxyl groups means that this compound exists as a set of stable, non-planar conformers. The precise height of these barriers would depend on the interplay between steric repulsion and any potential weak intramolecular interactions, such as hydrogen bonding between the acetyl oxygen and the carboxylic acid proton nih.govrsc.orgacs.org.

Tautomerism and Proton Transfer Processes

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry. For this compound, the most probable form of tautomerism would be the keto-enol tautomerism, involving the interconversion between the acetyl group (keto form) and a corresponding vinyl alcohol (enol form). This process involves the migration of a proton and the shifting of double bonds.

The equilibrium between the keto and enol forms is influenced by several factors, including intramolecular hydrogen bonding and the electronic nature of substituents on the aromatic ring. In this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the oxygen of the acetyl group, or between an enolic proton and the carboxylic acid oxygen. The presence and strength of such hydrogen bonds can significantly stabilize one tautomer over the other.

Proton transfer processes, particularly intramolecular proton transfer, are often intrinsically linked to tautomerism. In the context of this compound, a proton could transfer from the carboxylic acid group to the acetyl oxygen, a process that could be a key step in certain reaction mechanisms or could be induced by photoexcitation (excited-state intramolecular proton transfer, ESIPT). The feasibility and dynamics of such a proton transfer would depend on the spatial proximity of the functional groups and the energy barrier for the transfer.

While no specific data tables for the tautomeric equilibrium constants or proton transfer rates for this compound have been published, research on analogous systems suggests that the keto form is generally more stable for simple ketones. However, intramolecular interactions, as are possible in this molecule, can shift this equilibrium.

Solvent Effects on Conformation

The conformation of a molecule, its three-dimensional arrangement of atoms, can be significantly influenced by the surrounding solvent. For this compound, the key conformational variables include the orientation of the carboxylic acid and acetyl groups relative to the benzene ring. These orientations are governed by a balance of steric and electronic effects.

The polarity of the solvent plays a crucial role in determining the preferred conformation. In nonpolar solvents, intramolecular hydrogen bonding is often favored, as it satisfies a hydrogen bonding interaction without disrupting a network of solvent-solute hydrogen bonds. This could lead to a more planar conformation where the carboxylic acid and acetyl groups are oriented to facilitate this internal interaction.

In polar, protic solvents (like water or alcohols), the solvent molecules can compete for hydrogen bonding with both the carboxylic acid and acetyl groups. This intermolecular hydrogen bonding with the solvent can disrupt or weaken any intramolecular hydrogen bonds, potentially leading to a greater degree of conformational freedom. The molecule might adopt a conformation where the functional groups are solvated by the solvent, which may not be the most stable conformation in the gas phase or in a nonpolar solvent.

Similarly, polar, aprotic solvents (like DMSO or DMF) can act as hydrogen bond acceptors, interacting with the carboxylic acid proton and influencing the orientation of this group.

Without specific experimental data from techniques such as NMR spectroscopy (which can provide information on rotational barriers and preferred conformations in different solvents) or computational studies modeling the solvent effects, a detailed quantitative description of the solvent's impact on the conformation of this compound remains speculative. However, the principles of solute-solvent interactions provide a qualitative framework for predicting the likely conformational behavior.

Theoretical and Computational Chemistry of 2 Acetyl 6 Methylbenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies were found that specifically detail the quantum chemical calculations for the molecular geometry and electronic structure of 2-acetyl-6-methylbenzoic acid.

Density Functional Theory (DFT) Optimization of Molecular Conformations

There is no available research detailing the DFT-optimized molecular conformations of this compound.

Basis Set and Functional Selection for Accuracy

There are no specific studies recommending or validating particular basis sets and functionals for achieving high accuracy in computational studies of this compound.

Prediction and Interpretation of Spectroscopic Data

No peer-reviewed articles were identified that present predicted and interpreted spectroscopic data for this compound based on computational methods.

Calculation of Vibrational Frequencies and Potential Energy Distribution (PED)

Specific calculations of vibrational frequencies or a Potential Energy Distribution (PED) analysis for this compound have not been reported in the literature.

Theoretical NMR Chemical Shift Prediction

There are no published theoretical predictions of the NMR chemical shifts for this compound.

Simulated UV-Vis Spectra and Electronic Transitions

No studies presenting simulated UV-Vis spectra or analyzing the electronic transitions of this compound using methods such as Time-Dependent DFT (TD-DFT) were found.

Analysis of Electronic Properties and Bonding

Detailed computational data regarding the electronic properties and bonding of this compound is not available in published research.

Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Analysis

Specific energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap for this compound have not been reported. This type of analysis would typically reveal information about the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

A Natural Bond Orbital (NBO) analysis for this compound, which would provide quantitative details about electron delocalization from lone pairs into antibonding orbitals and hyperconjugative interactions, has not been documented.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available. Such a map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.

Aromaticity Indices (e.g., HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) index, a geometry-based measure of aromaticity, has not been calculated for this compound in the available literature.

Computational Elucidation of Reaction Mechanisms

There are no published computational studies on the reaction mechanisms involving this compound.

Potential Energy Surface (PES) Mapping for Reaction Pathways

Potential Energy Surface (PES) maps, which are crucial for understanding the energy profiles, transition states, and pathways of chemical reactions involving this compound, have not been reported.

Quantitative Structure-Property Relationships (QSPR) Studies

Computational Descriptors and Their Correlation to Chemical Properties

There is a notable absence of specific Quantitative Structure-Property Relationship (QSPR) studies for this compound in the available scientific literature. QSPR studies are essential for establishing a correlation between the structural features of a molecule and its physicochemical properties. These studies rely on the calculation of various computational descriptors.

While general principles of QSPR and the types of descriptors used are well-established in computational chemistry, their specific application to and correlation with the chemical properties of this compound have not been documented. Such a study would typically involve the calculation of a range of descriptors, which can be broadly categorized as:

Topological descriptors: These are based on the 2D representation of the molecule and describe the atomic connectivity.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), electrostatic potential, and partial charges.

A hypothetical QSPR study on this compound would involve calculating these descriptors and then using statistical methods to correlate them with experimentally determined properties like boiling point, solubility, or reactivity. However, no such specific study or corresponding data table for this compound has been found in the reviewed literature.

Applications As a Synthetic Building Block and Intermediate in Advanced Chemistry

Role in the Synthesis of Complex Organic Architectures

The unique substitution pattern of 2-acetyl-6-methylbenzoic acid, with functional groups in ortho and meta positions, makes it a potentially valuable starting material for creating sterically hindered and structurally complex organic molecules. The carboxylic acid and acetyl groups can participate in a variety of chemical transformations, allowing for the elaboration of the benzene (B151609) ring into more intricate systems. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the acetyl group can undergo reactions such as aldol condensations, reductions, or oxidations. The interplay of these functional groups could be exploited to direct the regioselective synthesis of polycyclic and heterocyclic compounds. While general synthetic routes for related 2-acetylbenzoic acids often start from phthalic anhydrides, specific methodologies leveraging this compound for complex architectures are a subject for further research.

Precursor for Advanced Chemical Entities (e.g., Pyrimidine (B1678525) Derivatives)

Although direct evidence of this compound being used as a precursor for pyrimidine derivatives is scarce, the synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing a C-N-C-N backbone, such as urea or thiourea. The structure of this compound does not immediately lend itself to this classic reaction pathway. However, it is conceivable that through a series of modifications, it could be transformed into a suitable intermediate for pyrimidine synthesis. For example, the acetyl group could potentially be part of a larger fragment that, after cyclization with an appropriate nitrogen-containing species, could form a pyrimidine ring fused to another ring system. The development of novel synthetic routes could unlock its potential in this area. Research on related structures has shown that acetyl-substituted aromatic compounds can be precursors to various heterocyclic systems, indicating a potential, yet unexplored, avenue for this compound.

Development of Catalysts and Reagents Derived from this compound

The derivation of catalysts and reagents from this compound is another area of potential application. The carboxylic acid group can be used to anchor the molecule to a solid support or to coordinate with metal centers, forming metal-organic frameworks (MOFs) or other catalytic species. The acetyl group could be modified to create ligands with specific steric and electronic properties for asymmetric catalysis. For example, conversion of the ketone to a chiral alcohol or amine could yield ligands for enantioselective transformations. While the direct use of this compound in catalysis is not well-documented, the broader class of substituted benzoic acids has been explored for such purposes. The unique substitution pattern of this specific molecule could offer advantages in the design of novel catalysts and reagents, though this remains an area requiring further investigation.

Future Research Directions and Emerging Opportunities

Novel Synthetic Approaches and Catalyst Development

While classical synthetic routes to substituted benzoic acids are well-established, the specific architecture of 2-Acetyl-6-methylbenzoic acid calls for the development of more sophisticated and efficient synthetic strategies. Future research should focus on novel catalytic systems that can achieve the targeted synthesis with high selectivity and yield, minimizing the formation of isomers that are often challenging to separate.

One promising direction is the exploration of C-H activation/functionalization reactions . Catalytic systems, particularly those based on transition metals like palladium, rhodium, and iridium, could enable the direct introduction of the acetyl group onto a 2-methylbenzoic acid scaffold, or conversely, the carboxylation of a 2-acetyl-6-methylbenzene derivative. nih.gov The development of ligands that can precisely control the regioselectivity of such reactions will be a critical area of investigation.

Another avenue lies in the realm of flow chemistry . Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. Developing a multi-step flow synthesis of this compound could streamline its production and facilitate its use in larger-scale applications. This would involve the integration of key reaction steps, such as Friedel-Crafts acylation and oxidation, into a single, continuous process. acs.org

Furthermore, the design of bifunctional catalysts that can promote multiple transformations in a single pot represents an elegant and atom-economical approach. For instance, a catalyst that facilitates both the acylation of a toluene (B28343) derivative and the subsequent selective oxidation of a methyl group to a carboxylic acid would be a significant advancement. mdpi.com Research into metal-organic frameworks (MOFs) and zeolites as catalytic platforms could provide the necessary structural control to achieve such selectivity. acs.orgmdpi.com

A summary of potential novel synthetic research directions is presented in the table below.

Research DirectionPotential Catalysts/MethodsExpected Advantages
C-H ActivationPalladium, Rhodium, Iridium complexes with tailored ligandsHigh regioselectivity, atom economy
Flow ChemistryContinuous flow reactorsEnhanced safety, scalability, and control
Bifunctional CatalysisMetal-Organic Frameworks (MOFs), ZeolitesMulti-step synthesis in a single pot, improved efficiency

Advanced Spectroscopic and Computational Integration for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques with high-level computational methods offers a powerful synergy for gaining unprecedented insights into this molecule.

Future research should employ a combination of experimental techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy with computational approaches like Density Functional Theory (DFT) . ucl.ac.ukacs.org This combined approach can elucidate the subtle interplay between the acetyl, methyl, and carboxylic acid groups, including intramolecular hydrogen bonding and conformational preferences. rsc.org DFT calculations can be used to predict spectroscopic parameters, which can then be validated against experimental data, leading to a more robust assignment of spectral features. nih.govunamur.be

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different solvent environments. ucl.ac.uk This is particularly important for understanding its solubility, aggregation behavior, and interactions with other molecules, which are critical for its application in areas like materials science and medicinal chemistry.

The table below outlines key areas for integrated spectroscopic and computational studies.

Integrated ApproachTechniquesInsights to be Gained
Structural ElucidationMultidimensional NMR, FTIR, DFTConformational analysis, intramolecular interactions, vibrational modes
Dynamic BehaviorMolecular Dynamics (MD) simulationsSolvation effects, aggregation, intermolecular interactions
Electronic PropertiesUV-Vis Spectroscopy, TD-DFTElectronic transitions, reactivity prediction

Exploration of New Reactivity Modes and Derivatization Strategies

The presence of three distinct functional groups—a carboxylic acid, a ketone, and a methyl group—on the aromatic ring of this compound provides a rich platform for exploring novel reactivity and developing a diverse library of derivatives.

The carboxylic acid group is a versatile handle for a wide range of transformations, including esterification, amidation, and conversion to acyl halides . libretexts.org These reactions can be used to attach various molecular fragments, leading to compounds with tailored properties. For example, esterification with fluorescent alcohols could yield probes for biological imaging, while amidation with bioactive amines could generate new drug candidates. nih.govpreprints.org

The acetyl group's carbonyl carbon is an electrophilic site that can participate in a variety of nucleophilic addition and condensation reactions . This opens the door to the synthesis of a wide array of heterocyclic compounds through reactions with binucleophiles. Furthermore, the methyl group of the acetyl moiety can be functionalized through enolate chemistry.

The methyl group on the benzene (B151609) ring can also be a site for further functionalization. For instance, free-radical halogenation followed by nucleophilic substitution can introduce a variety of substituents at this position.

Future research should focus on developing selective transformations that target one functional group while leaving the others intact. This will require a careful choice of reagents and reaction conditions and could be aided by the use of protecting group strategies.

Functional GroupPotential ReactionsPotential Derivative Classes
Carboxylic AcidEsterification, Amidation, Acyl Halide FormationEsters, Amides, Acid Chlorides
Acetyl GroupNucleophilic Addition, Condensation, Enolate ChemistryAlcohols, Heterocycles, α-Functionalized Ketones
Methyl GroupFree-Radical Halogenation, OxidationBenzyl Halides, Benzaldehydes

Interdisciplinary Research Potential and Collaborations

The unique structural features of this compound and its potential derivatives make it a promising candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In the field of medicinal chemistry , substituted benzoic acids are known to exhibit a wide range of biological activities. ijcrt.orgresearchgate.net The specific substitution pattern of this compound could lead to novel interactions with biological targets. Collaborative research with biologists and pharmacologists could explore its potential as an inhibitor of enzymes or as a scaffold for the development of new therapeutic agents. researchgate.net The synthesis of a library of derivatives and their screening against various disease targets would be a fruitful area of investigation.

In materials science , benzoic acid derivatives are used as building blocks for liquid crystals, polymers, and metal-organic frameworks (MOFs). The rigid core and functional handles of this compound make it an attractive synthon for the design of new materials with tailored optical, electronic, or porous properties. Collaborations with materials scientists and engineers could lead to the development of novel functional materials.

The potential for supramolecular chemistry is also significant. The carboxylic acid group can participate in hydrogen bonding to form well-defined supramolecular assemblies. The acetyl and methyl groups can be used to tune the steric and electronic properties of these assemblies, leading to the formation of complex and functional architectures.

Interdisciplinary collaborations will be key to unlocking the full potential of this intriguing molecule.

Q & A

Q. What are the established synthetic routes for preparing 2-acetyl-6-methylbenzoic acid, and how do reaction conditions influence yield?

The compound is synthesized via selective alkaline hydrolysis of methyl 2-acetyl-6-methylbenzoate in a mixture containing dimethyl 3-methylphthalate and methyl 2-acetyl-3-methylbenzoate. Using a limited amount of NaOH (e.g., 1 equivalent), the faster hydrolysis kinetics of methyl 2-acetyl-6-methylbenzoate allow its isolation as the carboxylic acid with ~33% yield. This method exploits differences in ester reactivity due to steric and electronic effects of substituents . For comparison, esterification of salicylic acid derivatives (e.g., 2-ethyl-6-hydroxybenzoic acid) often employs strong acid catalysts like H₂SO₄, highlighting the importance of reaction conditions in optimizing yields .

Q. How can purification challenges arising from synthetic byproducts be addressed?

Selective hydrolysis is critical for separating this compound from ester byproducts. For example, methyl 2-acetyl-6-methylbenzoate hydrolyzes faster under alkaline conditions than dimethyl 3-methylphthalate, enabling separation via pH-controlled precipitation or liquid-liquid extraction. Chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) may further purify the product .

Q. What analytical techniques are recommended for structural confirmation of this compound?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is ideal for unambiguous confirmation of molecular geometry. Spectroscopic methods include:

  • ¹H/¹³C NMR : To identify acetyl (-COCH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for acetyl and carboxylic acid) and ~2500-3300 cm⁻¹ (broad O-H stretch for -COOH).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 192 (C₁₀H₁₀O₃) .

Advanced Research Questions

Q. How do substituent effects (e.g., methyl vs. chloro groups) impact the synthesis and stability of 2-acetyl-6-substituted benzoic acids?

Substituents at the 6-position significantly influence reaction kinetics and product stability. For example, 2-acetyl-6-chlorobenzoic acid is synthesized in 30% yield, slightly lower than the 33% yield of the methyl analogue, likely due to the electron-withdrawing chlorine atom slowing hydrolysis. Conversely, methyl groups enhance steric hindrance but improve solubility in nonpolar solvents, affecting crystallization efficiency . Computational modeling (e.g., DFT) could further elucidate electronic and steric contributions to reactivity.

Q. What alternative synthetic strategies could improve the efficiency of this compound production?

A two-step approach involving Friedel-Crafts acylation of 3-methylbenzoic acid derivatives may bypass ester hydrolysis limitations. For instance, reacting 3-methylphthalic anhydride with methylmagnesium bromide generates intermediate esters, which can be selectively acetylated and hydrolyzed. Alternatively, catalytic methods (e.g., Lewis acids like AlCl₃) for direct acylation could reduce side reactions .

Q. How can researchers resolve contradictions in reported yields or purity across studies?

Discrepancies often arise from variations in reaction conditions (e.g., NaOH concentration, temperature) or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical parameters:

  • Factors : Reaction time, temperature, solvent polarity.
  • Responses : Yield, purity (HPLC/GC-MS analysis). Statistical tools (e.g., ANOVA) help quantify the significance of each factor. For instance, increasing NaOH concentration beyond 1 equivalent may hydrolyze undesired esters, reducing purity .

Methodological Considerations

  • Data Interpretation : Always cross-validate synthetic yields with multiple analytical techniques (e.g., NMR, elemental analysis).
  • Safety : Handle strong acids/bases and organomagnesium reagents under inert atmospheres to prevent side reactions or hazards .
  • Sustainability : Explore solvent recycling (e.g., ethanol from recrystallization) to minimize waste.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.